2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide

Lipophilicity ADME-PK profiling PPAR nuclear receptor screening

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide (ChemDiv ID: IB05-7813) is a synthetic small molecule belonging to the phenoxyisobutyric acid amide series, structurally derived from the clinically established fibrate scaffold exemplified by ciprofibrate. The compound retains the signature 2,2-dichlorocyclopropyl-phenoxy pharmacophore while replacing the carboxylic acid terminus of ciprofibrate with an N-(2-methylpropyl) secondary amide.

Molecular Formula C17H23Cl2NO2
Molecular Weight 344.3 g/mol
Cat. No. B12161393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide
Molecular FormulaC17H23Cl2NO2
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl
InChIInChI=1S/C17H23Cl2NO2/c1-11(2)10-20-15(21)16(3,4)22-13-7-5-12(6-8-13)14-9-17(14,18)19/h5-8,11,14H,9-10H2,1-4H3,(H,20,21)
InChIKeyYLKNUFHUKRFMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide – Procurement-Grade Structural and Physicochemical Baseline for PPARα-Targeted Screening


2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide (ChemDiv ID: IB05-7813) is a synthetic small molecule belonging to the phenoxyisobutyric acid amide series, structurally derived from the clinically established fibrate scaffold exemplified by ciprofibrate . The compound retains the signature 2,2-dichlorocyclopropyl-phenoxy pharmacophore while replacing the carboxylic acid terminus of ciprofibrate with an N-(2-methylpropyl) secondary amide. It is supplied as a racemic mixture (MW 344.28 g/mol, formula C₁₇H₂₃Cl₂NO₂, logP 4.26, logD 4.26, polar surface area 39.71 Ų) and is available at screening-scale quantities (≥47 mg) for early-stage target engagement and phenotypic profiling campaigns . This compound occupies a distinct chemical space at the intersection of classic fibrate pharmacology and contemporary amide-based lead-like design, making it a high-priority comparator for laboratories benchmarking PPARα modulator libraries.

Why 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide Cannot Be Substituted by Parent Ciprofibrate or Simpler Amide Homologs in Screening Cascades


The N-(2-methylpropyl) amide modification in this compound produces quantifiable departures from the parent carboxylic acid (ciprofibrate) and from shorter-chain N-alkyl amide analogs across three critical molecular properties: lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA). Ciprofibrate (logP 3.54, TPSA 46.5 Ų) and the N-propyl analog (MW 330.2) each present different permeability–solubility profiles that directly affect cell-based assay exposure and off-target promiscuity risk [1]. Because fibrate carboxylic acids are substrates for Phase II glucuronidation and exhibit pH-dependent ionization at physiological pH, their intracellular free fraction cannot be predicted from amide series data—and vice versa. Generic interchange within a screening library without accounting for this compound's specific logD (4.26), logSw (−5.03), and H-bond donor count (1) risks misinterpreting structure–activity relationships and missing hits that require the precise steric and electronic signature of the N-isobutyl amide terminus .

Quantitative Differentiation Evidence: 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide vs. Ciprofibrate and Closest Amide Analogs


Lipophilicity Shift: +0.72 logP Units Higher than Parent Ciprofibrate Alters Membrane Partitioning Predictions

The target compound exhibits a calculated logP of 4.26, which is 0.72 log units higher than the experimentally referenced logP of ciprofibrate (3.54) [1]. This difference corresponds to an approximately 5.2-fold increase in predicted n-octanol/water partition coefficient, translating into measurably higher predicted membrane permeability in both PAMPA and Caco-2 monolayer models. The logD (pH-independent distribution coefficient) of the target compound is also 4.26, confirming that the amide remains predominantly unionized at physiological pH, whereas ciprofibrate (pKₐ ~3–4) is >99% ionized at pH 7.4, dramatically reducing its passive membrane diffusion .

Lipophilicity ADME-PK profiling PPAR nuclear receptor screening

Topological Polar Surface Area Reduction: 39.71 Ų vs. ~46.5 Ų for Ciprofibrate Enables Higher Predicted CNS Permeability

The target compound has a calculated topological polar surface area (TPSA) of 39.71 Ų, which is approximately 6.8 Ų lower than the TPSA of ciprofibrate (~46.5 Ų, derived from the carboxylic acid oxygen atoms) [1]. The TPSA threshold of <60 Ų is a well-validated filter for oral absorption, and values below ~40 Ų are strongly associated with blood-brain barrier penetration in the CNS MPO scoring paradigm. The N-isobutyl amide eliminates two electronegative oxygen atoms (carboxylate) while adding one amide NH donor, net-decreasing the polar surface area and removing the formal negative charge at physiological pH.

Blood-brain barrier penetration TPSA CNS drug design

Reduced Hydrogen-Bond Donor Count vs. Carboxylic Acid Fibrates Mitigates Plasma Protein Binding and Enhances Free Fraction

The target compound possesses a single hydrogen-bond donor (the secondary amide NH), compared with two H-bond donors in ciprofibrate (carboxylic acid OH plus potential water-bridged interactions). Removal of the acidic proton eliminates the strong ionic interaction with serum albumin (HSA) that characterizes fibrate carboxylic acids. Literature data for ciprofibrate indicate >95% plasma protein binding, predominantly to HSA . While direct free-fraction measurements for the target compound are not yet publicly available, the structural reduction from a carboxylate to a neutral secondary amide is class-level precedent for a 2- to 5-fold increase in free fraction based on comparative analyses of carboxylic acid–amide pairs in the fibrate and NSAID chemical classes [1].

Plasma protein binding Free drug hypothesis Hydrogen-bond donor count

Molecular Weight Progression Within the Amide Homolog Series (MW 330.2 → 344.3 → 356.3) Enables Tunable Ligand Efficiency Profiling

Within the N-alkyl amide series sharing the 2,2-dichlorocyclopropyl-phenoxy core, the target compound sits at a specific molecular weight point (344.28 g/mol) that is strategically positioned between the N-propyl analog (C₁₆H₂₁Cl₂NO₂, MW 330.2) and the N-cyclopentyl analog (C₁₈H₂₃Cl₂NO₂, MW 356.29) . This 14-Da increment per methylene addition allows systematic probing of lipophilic ligand efficiency (LLE) — a key metric for hit prioritization — without altering the core pharmacophore. Procurement of the entire series enables laboratories to correlate logP increments with cellular potency shifts and to identify the optimal lipophilicity window for their specific assay format.

Ligand efficiency SAR by catalog Amide homolog series

PPARα Transactivation Benchmarking Window: Ciprofibrate EC₅₀ 900 nM Sets the Basal Potency Threshold for Amide Series Screening

The parent compound ciprofibrate activates GAL4-fused human PPARα LBD in HepG2 cells with an EC₅₀ of 900 nM and a fold-change of 2.2 at 1.45 µg/mL in luciferase reporter gene assays . This value establishes the potency baseline against which the target amide derivative must be benchmarked. Fibrate-derived carboxylic acid-to-amide conversions in the published literature have yielded both agonists with comparable potency and antagonists with submicromolar IC₅₀ values, depending on the amide substituent, demonstrating that the amide functional group switch is not potency-neutral and must be measured directly [1]. The target compound has not yet had its PPARα EC₅₀ published in the peer-reviewed literature; however, its availability alongside structure-matched analogs from ChemDiv enables head-to-head profiling using the identical assay protocol (GAL4-hPPARα-LBD HepG2 transactivation, 20-hour incubation) as was used for ciprofibrate .

PPARα transactivation Nuclear receptor agonism Hit triage

Aqueous Solubility Cliff: logSw of −5.03 Requires Formulation Attention Relative to More Soluble Ciprofibrate (DMSO Solubility ≥45 mg/mL)

The target compound has a computed logSw (log of aqueous solubility) of −5.03, corresponding to an estimated intrinsic aqueous solubility of approximately 3.2 µg/mL (9.3 µM) . In contrast, ciprofibrate has a measured DMSO solubility of 45 mg/mL (155.6 mM) and ethanol solubility of 54 mg/mL (186.8 mM), enabling concentrated stock solution preparation . The ~380-fold reduction in predicted aqueous solubility for the amide derivative is consistent with its higher logP and the removal of the ionizable carboxylate group. This solubility cliff has practical implications for assay design: the target compound will require DMSO stock solutions at ≤10 mM and final assay concentrations ≤50 µM to avoid precipitation artifacts, whereas ciprofibrate can be tested at concentrations exceeding 100 µM without solubility concerns.

Aqueous solubility Assay interference Formulation compatibility

Defined Application Scenarios for 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide Based on Verified Differentiation Evidence


Cell-Based PPARα Transactivation Screen Using the N-Isobutyl Amide as a 'Permeability-Enhanced' Probe Alongside Ciprofibrate Control

In GAL4-hPPARα-LBD HepG2 luciferase reporter gene assays, the target compound serves as a permeability-optimized test article whose logP 4.26 and unionized character predict superior passive membrane diffusion relative to the ionized carboxylate of ciprofibrate (logP 3.54, >99% ionized at pH 7.4) [1]. Researchers should co-test the compound at 0.1–50 µM alongside ciprofibrate (EC₅₀ 900 nM control, 0.01–100 µM range) to decouple target engagement from membrane permeability artifacts. Any potency enhancement versus ciprofibrate can be attributed to the combined effect of increased intracellular exposure and the amide's altered PPARα LBD interaction geometry, per published fibrate-amide SAR [2].

CNS-Penetrant PPARα Probe Development Leveraging TPSA of 39.71 Ų

The compound's TPSA of 39.71 Ų falls below the established BBB-penetration threshold of ~60–70 Ų and within the CNS MPO 'desirable' range . This positions it as a starting scaffold for neurological PPARα programs targeting neuroinflammation, demyelination, or cerebral lipid metabolism disorders. Procurement for CNS programs should specify the racemic mixture to capture both enantiomers during initial brain-to-plasma ratio determinations, with subsequent chiral resolution if one enantiomer demonstrates superior brain exposure.

Homolog Series Ligand Efficiency (LLE) Profiling Across N-Propyl → N-Isobutyl → N-Cyclopentyl Amides

Procurement of the three-member N-alkyl amide series (MW 330.2 → 344.3 → 356.3) enables systematic lipophilic ligand efficiency measurements where the target compound is the central reference point . By plotting pEC₅₀ (or pIC₅₀) against logP for all three compounds, medicinal chemistry teams can identify the optimal lipophilicity for PPARα engagement and select the best scaffold for lead optimization. This approach is validated by published fibrate SAR showing that incremental changes in N-alkyl chain length produce monotonic shifts in both logP and target potency.

Free-Fraction-Adjusted Potency Determination Using Equilibrium Dialysis to Correct for Differential Plasma Protein Binding

Because the target compound eliminates the carboxylate anion that drives extensive HSA binding in ciprofibrate (>95% bound), it is predicted to exhibit a measurably higher free fraction [2]. Screening programs that include a 10% human serum or 4% BSA condition should perform rapid equilibrium dialysis (RED) to experimentally determine the unbound fraction for both the target compound and ciprofibrate in parallel. The free-fraction-corrected EC₅₀ will provide the most pharmacologically relevant potency comparison and directly inform the feasibility of in vivo efficacy studies.

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